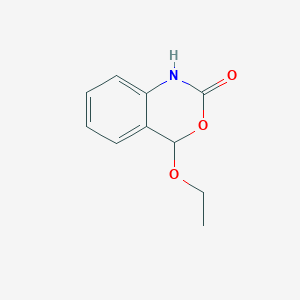
S-Butyl 2-bromopropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl 2-bromopropanethioate: is an organic compound with the molecular formula C7H13BrOS . It contains a total of 23 atoms, including 13 hydrogen atoms, 7 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is characterized by its thioester functional group, which is an important feature in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-bromopropanethioate typically involves the reaction of butyl thiol with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: S-Butyl 2-bromopropanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and other nucleophiles are commonly used in substitution reactions.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Elimination Products: Alkenes, such as propene, are the major products of elimination reactions.
Scientific Research Applications
S-Butyl 2-bromopropanethioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functional groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of S-Butyl 2-bromopropanethioate involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- n-Butyl 2-bromopropanethioate
- s-Butyl 2-bromopropanethioate
- t-Butyl 2-bromopropanethioate
- Isobutyl 2-bromopropanethioate
Comparison: this compound is unique due to its specific structural arrangement and the presence of the thioester functional group. Compared to its isomers, such as n-butyl, t-butyl, and isobutyl derivatives, this compound exhibits different reactivity and properties. The position of the substituents and the overall molecular structure influence its chemical behavior and applications .
Properties
CAS No. |
62943-32-2 |
|---|---|
Molecular Formula |
C7H13BrOS |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
S-butyl 2-bromopropanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
VREUAUXTPGZGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
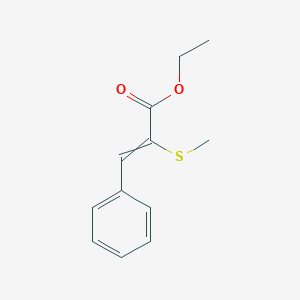
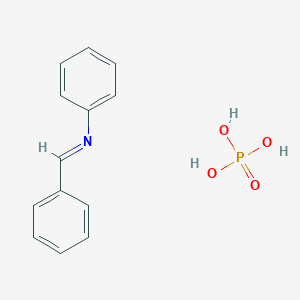
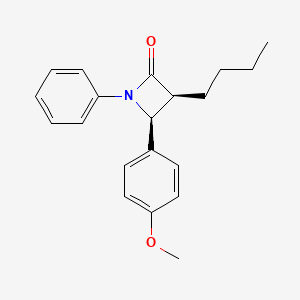
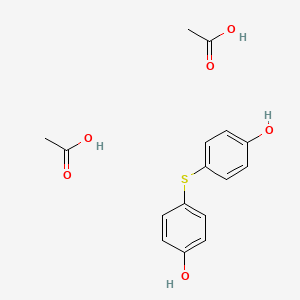

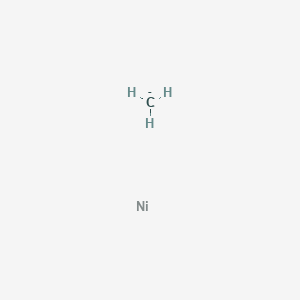
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
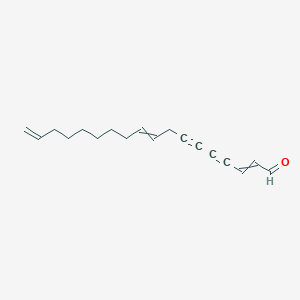
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
